molecular formula C8H14F3NO B8743620 2,2,2-Trifluoro-n-hexylacetamide CAS No. 687-09-2

2,2,2-Trifluoro-n-hexylacetamide

Cat. No.: B8743620
CAS No.: 687-09-2
M. Wt: 197.20 g/mol
InChI Key: ABSXCPJNJUCDEI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-hexylacetamide is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Research indicates that 2,2,2-Trifluoro-n-hexylacetamide exhibits significant biological activity. Notably, it has been studied for its ability to bind effectively to acetylcholinesterase (AChE), an important enzyme in neurotransmission. Molecular docking studies suggest that this compound interacts with both the catalytic active site and the peripheral anionic site of AChE, indicating a mixed-type reversible inhibition mechanism. This property positions it as a potential candidate for therapeutic applications targeting neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Agents

The compound's interaction with acetylcholinesterase makes it a subject of interest for developing neuroprotective agents. Its ability to inhibit AChE could lead to enhanced cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

Metal-Chelating Properties

Studies have indicated that this compound exhibits metal-chelating properties. This characteristic allows it to interact with various metal ions, potentially influencing biological pathways and offering therapeutic avenues in metal-related disorders.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Alzheimer’s Disease Research : Investigations into its efficacy as an AChE inhibitor have shown promising results in preclinical models.
    • Study Reference: Research conducted by Hearn et al. demonstrated effective binding affinities using luciferase reporter assays in HEK293T cells treated with various concentrations of similar compounds .
  • Metal Ion Interaction Studies : Experiments assessing its chelation capabilities with transition metals revealed significant interactions that could influence metalloprotein functions.
    • Study Reference: Research indicated that compounds with similar structures could modulate enzyme activities through metal ion binding.

Properties

CAS No.

687-09-2

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2,2,2-trifluoro-N-hexylacetamide

InChI

InChI=1S/C8H14F3NO/c1-2-3-4-5-6-12-7(13)8(9,10)11/h2-6H2,1H3,(H,12,13)

InChI Key

ABSXCPJNJUCDEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to Example 6, ethyl trifluoroacetate (131 g, 0.92 m) was reacted with n-hexylamine. The resulting amide distilled at 64° C./0.2 mm Hg and amounted to 154 g.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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